1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene
Description
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene (CAS 1383449-85-1) is a fluorinated liquid crystal monomer (LCM) characterized by an ethynyl (-C≡C-) bridge connecting a difluoroethoxy-substituted benzene ring to a trans-4-propylcyclohexylphenyl group. Its molecular formula is C25H28F2O, with a molecular weight of 382.49 g/mol (calculated). This compound is primarily used in liquid crystal displays (LCDs) due to its rigid, planar structure, which promotes stable mesophases.
Properties
CAS No. |
123560-57-6 |
|---|---|
Molecular Formula |
C25H28F2O |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-ethoxy-2,3-difluoro-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C25H28F2O/c1-3-5-18-6-11-20(12-7-18)21-13-8-19(9-14-21)10-15-22-16-17-23(28-4-2)25(27)24(22)26/h8-9,13-14,16-18,20H,3-7,11-12H2,1-2H3 |
InChI Key |
LHHCXPLNJQVGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=C(C(=C(C=C3)OCC)F)F |
Origin of Product |
United States |
Preparation Methods
Sequential Functionalization of Benzene
The synthesis begins with the regioselective introduction of ethoxy, fluorine, and iodine groups onto the benzene ring. A plausible route involves:
- Ethoxylation : Treatment of 2,3-difluorophenol with ethyl bromide in the presence of K₂CO₃ yields 1-ethoxy-2,3-difluorobenzene.
- Directed ortho-Iodination : Using N-iodosuccinimide (NIS) and a Lewis acid (e.g., BF₃·OEt₂), iodine is introduced at the para position relative to the ethoxy group.
Key Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethoxylation | Ethyl bromide, K₂CO₃ | DMF | 80°C | 85% |
| Iodination | NIS, BF₃·OEt₂ | DCM | 0°C → RT | 72% |
Preparation of 4-(trans-4-propylcyclohexyl)phenylacetylene
Synthesis of trans-4-propylcyclohexylbenzene
The cyclohexyl moiety is synthesized via hydrogenation of a substituted biphenyl precursor:
Acetylenylation via Halogenation and Elimination
- Bromination : Electrophilic bromination at the para position using Br₂/FeBr₃.
- Acetylene Formation : Treatment with LiC≡CH in THF at −78°C, followed by elimination with KOtBu.
Key Data :
Sonogashira Coupling: Final Bond Formation
Reaction Optimization
The copper-free protocol from is adapted to prevent Glaser homocoupling:
- Catalyst : Pd(CH₃CN)₂Cl₂ (0.5 mol%)
- Ligand : cataCXium A (1.0 mol%)
- Base : Cs₂CO₃ (1.0 equiv)
- Solvent : 2-MeTHF (5 mL per 0.1 mmol substrate)
- Conditions : Room temperature, 48 h
Mechanistic Insights :
The palladium catalyst oxidatively adds to the aryl iodide, forming a Pd(II) intermediate. Transmetalation with the deprotonated alkyne (facilitated by Cs₂CO₃) precedes reductive elimination to yield the coupled product.
Workup and Purification
- Solvent Removal : Evaporation under reduced pressure.
- Extraction : DCM/EtOAc and water washes.
- Chromatography : Silica gel (100–200 mesh) with DCM/hexane gradients.
Characterization and Validation
Spectroscopic Data
Purity and Mesomorphic Properties
Comparative Analysis of Methodologies
Industrial Scalability and Challenges
Chemical Reactions Analysis
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The presence of fluorine atoms allows for substitution reactions, where other functional groups can replace the fluorine atoms
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is widely used in the production of liquid crystal displays (LCDs) and other electronic devices
Mechanism of Action
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene involves its interaction with molecular targets and pathways. The compound’s fluorinated structure allows it to interact with specific receptors and enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Alkyl Chain Variations in Ethynyl-Linked Derivatives
Compounds with varying alkyl chain lengths on the cyclohexyl group exhibit distinct physicochemical and toxicological profiles:
The propyl variant balances rigidity and solubility, making it a common choice in LCD formulations .
Biphenyl vs. Ethynyl Linkage
Replacing the ethynyl bridge with a direct biphenyl bond alters electronic and structural properties:
Key Insight : Ethynyl linkages improve mesophase stability in LCDs but increase environmental risks due to toxic metabolic byproducts (e.g., hydroxylated and dealkylated metabolites) .
Substituent Modifications: Ethoxy vs. Methoxy
The ethoxy group (-OCH2CH3) in the target compound contrasts with methoxy (-OCH3) variants:
Key Insight : Ethoxy substituents enhance environmental persistence, as evidenced by the target compound's half-life in zebrafish liver microsomes .
Toxicity Profile Comparison
Key Insight : The ethynyl group and ethoxy substituent in the target compound synergistically increase toxicity risks compared to biphenyl or methoxy analogs .
Q & A
Q. What are the standard synthetic routes for 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Coupling Reaction : A Sonogashira coupling between 4-iodo-1-ethoxy-2,3-difluorobenzene and 4-(trans-4-propylcyclohexyl)phenylacetylene under palladium catalysis .
Purification : Column chromatography with silica gel and hexane/ethyl acetate (8:2) to isolate the product.
- Key Variables :
- Catalyst loading (0.5–2 mol% Pd(PPh₃)₄) affects reaction speed.
- Temperature (80–100°C) and solvent (THF or DMF) influence yield (60–85%) .
- Yield Optimization : Higher yields (>80%) are achieved with degassed solvents and inert atmospheres .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns ethynyl (δ 90–100 ppm in ¹³C) and cyclohexyl protons (δ 1.2–2.5 ppm in ¹H) .
- ¹⁹F NMR : Confirms fluorine positions (δ -110 to -120 ppm) .
- Mass Spectrometry (MS) :
- High-Resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 388.18) .
- X-ray Crystallography : Resolves steric effects of the trans-4-propylcyclohexyl group .
Q. What preliminary toxicological data exist for this compound in model organisms?
- Methodological Answer :
- Zebrafish Studies :
- Hepatotoxicity : Exposure to 10–100 µg/L for 14 days induces lipid peroxidation (MDA levels increase 2.5×) and CYP3A4 upregulation (3×) .
- Metabolic Disruption : Alters fatty acid β-oxidation (↓20–30% in liver) .
- In Vitro Cytotoxicity : IC₅₀ values >100 µM in HepG2 cells suggest low acute toxicity .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ across species, and what toxic metabolites are formed?
- Methodological Answer :
- Metabolic Profiling :
| Species | Major Pathways | Key Metabolites Identified | Toxicity Prediction (ECOSAR) |
|---|---|---|---|
| Human Liver Microsomes | Dealkylation, hydroxylation | 3-OH-EDPrB, des-ethoxy EDPrB | Mutagenicity (T.E.S.T. score: 0.72) |
| Rat Microsomes | O-Deethylation, epoxidation | 4-propylcyclohexyl epoxide | Developmental toxicity (p < 0.05) |
| Carp Microsomes | Glucuronidation, sulfation | EDPrB-glucuronide | Low bioaccumulation (LogP: 4.2) |
Q. What contradictions exist in environmental persistence data, and how can they be resolved?
- Methodological Answer :
- Contradiction :
- classifies the compound as "not easily degradable" (OECD 301F: <20% degradation in 28 days).
- shows metabolic breakdown in fish (t₁/₂ = 7 days in liver microsomes).
- Resolution :
- Experimental Design : Compare biodegradation (OECD 301F) vs. enzymatic metabolism (CYP450 assays).
- Hypothesis : Steric hindrance from the ethynyl group limits microbial degradation but allows enzymatic oxidation .
Q. What advanced strategies mitigate oxidative stress induced by this compound in aquatic models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
